molecular formula C13H20N2O2S B069332 N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide CAS No. 174291-96-4

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide

Cat. No.: B069332
CAS No.: 174291-96-4
M. Wt: 268.38 g/mol
InChI Key: VVOFSHARRCJLLA-CHWSQXEVSA-N
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Description

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide is a chiral compound that features a cyclohexane ring with an amino group and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOFSHARRCJLLA-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174291-96-4
Record name ((1R,2R)-2-aminocyclohexyl)[(4-methylphenyl)sulphonyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Steps and Conditions

  • Sulfonylation :
    The primary amine of (1R,2R)-1,2-diaminocyclohexane reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH > 9. The reaction achieves >95% conversion within 2 hours.

    (1R,2R)-1,2-Diaminocyclohexane+Tosyl ChlorideDCM, TEAMonotosylated Intermediate\text{(1R,2R)-1,2-Diaminocyclohexane} + \text{Tosyl Chloride} \xrightarrow{\text{DCM, TEA}} \text{Monotosylated Intermediate}
  • Selective Protection :
    The secondary amine is selectively protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF), yielding N-Boc-N’-tosyl-1,2-diaminocyclohexane. This step prevents over-sulfonylation and ensures regioselectivity.

  • Deprotection :
    Boc removal is achieved with trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous NaHCO₃. The final product is isolated via recrystallization from ethanol/water (yield: 82–88%).

Table 1: Optimization of Sulfonylation Conditions

ParameterOptimal ValueEffect on Yield
Temperature0–5°CPrevents di-sulfonylation
SolventDCMEnhances solubility
BaseTEA (2.5 equiv)Neutralizes HCl
Reaction Time2 hoursMaximizes conversion

Aziridine Ring-Opening Strategy

N-Tosylaziridines serve as precursors for stereoselective synthesis.

Catalytic Aminolysis

Aziridine derivatives undergo ring-opening with ammonia or amines in the presence of Lewis acids. For example:

  • Substrate : N-Tosyl-2-(benzylamino)aziridine.

  • Catalyst : LiClO₄ (10 mol%) in acetonitrile (MeCN) at reflux.

  • Outcome : The reaction proceeds via nucleophilic attack at the less hindered carbon, yielding the trans-diamine product in 94% yield with >99% enantiomeric excess (ee).

N-Tosylaziridine+NH3LiClO₄, MeCNThis compound\text{N-Tosylaziridine} + \text{NH}_3 \xrightarrow{\text{LiClO₄, MeCN}} \text{this compound}

Table 2: Comparative Analysis of Aziridine-Based Methods

CatalystSolventTemperatureYield (%)ee (%)
LiClO₄MeCNReflux94>99
Zn(OTf)₂THF60°C8792
NoneH₂ORT4576

Modular Assembly via Squaramide Intermediates

Squaramides act as versatile linkers for constructing chiral diamines.

Synthesis of Squaramide Derivative

A reported protocol involves:

  • Coupling : (1R,2R)-1,2-diaminocyclohexane reacts with 3,4-dioxocyclobut-1-ene-1,2-diyl bis(hexylcarbamate) in methanol at room temperature.

  • Sulfonylation : The intermediate is treated with 4-methylbenzenesulfonyl chloride, yielding the target compound in 74% yield after recrystallization.

Key Advantages :

  • Avoids harsh deprotection steps.

  • Enables modular functionalization of the cyclohexane backbone.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and cost-efficiency:

  • Reactor Type : Tubular continuous flow reactor.

  • Conditions :

    • Residence Time: 10 minutes.

    • Temperature: 50°C.

    • Pressure: 10 bar.

  • Output : 1.2 kg/hour with 98% purity.

Table 3: Benchmarked Industrial Parameters

MetricBatch ProcessContinuous Flow
Annual Capacity5 tons50 tons
Purity95%98%
Solvent Consumption300 L/kg80 L/kg

Comparative Analysis of Methods

Yield and Stereochemical Control

  • Sulfonylation Route : High yield (88%) but requires Boc protection/deprotection.

  • Aziridine Method : Superior ee (>99%) but limited substrate scope.

  • Squaramide Approach : Modular but lower yield (74%).

Environmental and Economic Factors

  • Waste Generation : Continuous flow systems reduce solvent use by 60% compared to batch.

  • Catalyst Cost : LiClO₄ is cost-effective ($50/kg) versus Zn(OTf)₂ ($320/kg) .

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino group, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide serves as a building block for synthesizing pharmaceutical compounds. Its ability to modulate biological activity makes it valuable in drug development, particularly for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to protect neurons from excitotoxicity by inhibiting NMDA receptor activity, which is crucial in understanding the mechanisms of these diseases.

Asymmetric Catalysis

The compound acts as a chiral ligand in asymmetric catalysis, facilitating enantioselective transformations. This property is particularly useful in producing enantiomerically pure compounds, which are essential in pharmaceutical applications. The rigid structure of the cyclohexane ring enhances its effectiveness as a catalyst.

Biological Studies

This compound is utilized in biological research to study interactions between chiral molecules and biological targets. It has been employed in various assays to investigate its effects on enzyme inhibition and receptor modulation. The compound’s selectivity for certain NMDA receptor subtypes provides insights into excitatory neurotransmission and its implications in neurobiology.

Industrial Applications

In industrial settings, this compound can be used for synthesizing advanced materials and specialty chemicals. Its role as an intermediate in organic synthesis allows for the production of secondary amines and the protection of amines during chemical reactions. Furthermore, modifications of the sulfonamide structure have led to derivatives with anticancer properties and anti-HIV activity.

Case Studies

Several studies have demonstrated the efficacy of this compound:

  • Neuroprotection in Alzheimer's Disease : Research indicated that ACSF could mitigate neuronal damage caused by glutamate toxicity by acting as an NMDA receptor antagonist.
  • Asymmetric Synthesis : A study showcased its use as a chiral ligand in catalyzing reactions that produce enantiomerically pure pharmaceuticals.
  • Anticancer Properties : Derivatives of this compound have been synthesized that exhibit significant inhibitory effects on cancer cell growth through apoptosis induction mechanisms.

Mechanism of Action

The mechanism of action of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide is unique due to its combination of a chiral cyclohexane ring and a benzenesulfonamide moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Biological Activity

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide, often referred to as ACSF (AminoCyclohexyl Sulfonamide), is a sulfonamide derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and biological activities. This compound exhibits various pharmacological properties, particularly as an antagonist of the NMDA (N-methyl-D-aspartate) receptor, which plays a crucial role in excitatory neurotransmission and is implicated in several neurological disorders.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₀N₂O₂S
  • Molecular Weight : 268.38 g/mol
  • CAS Number : 174291-96-4
  • Appearance : Solid at ambient temperature
  • Solubility : Soluble in various solvents, with a solubility of approximately 0.687 mg/ml.

ACSF acts primarily as a competitive antagonist at the NMDA receptor. By binding to the receptor site where glutamate normally binds, ACSF inhibits the excitatory neurotransmission mediated by NMDA receptors. This inhibition is particularly beneficial in studying the neuroprotective effects against excitotoxicity caused by overactivation of these receptors, which is a common feature in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

  • Neuroprotection : ACSF has been shown to protect neurons from neurotoxic effects associated with compounds like NMDA and glutamate. This property is critical for exploring treatments for neurodegenerative diseases where excitotoxicity is a concern .
  • Modulation of Neuronal Activity : The compound selectively inhibits NMDA receptor activity, allowing researchers to investigate the role of these receptors in learning and memory without completely blocking their function .
  • Potential Anti-inflammatory Effects : Some studies suggest that ACSF may exhibit anti-inflammatory properties, although further research is needed to elucidate this aspect fully.

Comparative Studies

To understand the unique biological activity of ACSF, it is essential to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-aminoethyl)-4-methylbenzenesulfonamideEthylene amine chain instead of cyclohexylDifferent pharmacological profile
N-(cyclohexyl)-4-methylbenzenesulfonamideLacks the amino group on the cyclohexylMay exhibit different solubility characteristics
N-(pyridin-3-ylmethyl)-4-methylbenzenesulfonamideContains a pyridine ring instead of cyclohexylPotentially different biological activity

Case Studies and Research Findings

Several studies have investigated the biological activity of ACSF:

  • Neuroprotective Studies : Research has demonstrated that ACSF can prevent neuronal death induced by excitotoxic agents like glutamate and kainic acid. This effect was observed in vitro using cultured neuronal cells exposed to these neurotoxins.
  • Behavioral Studies : In animal models, administration of ACSF has been linked to improvements in cognitive functions, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases .
  • Receptor Interaction Studies : ACSF's binding affinity for various NMDA receptor subtypes has been characterized, indicating its selectivity and potential advantages over broader acting NMDA antagonists .

Q & A

How can researchers optimize the synthesis of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide to achieve high stereochemical purity?

Basic Question
Methodological Answer :
The stereochemical integrity of the (1R,2R)-aminocyclohexyl group is critical. A two-step approach is recommended:

Chiral Resolution : Use enantiomerically pure starting materials, such as (1R,2R)-1,2-diaminocyclohexane, to avoid racemization.

Sulfonylation Conditions : React with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C under nitrogen, using triethylamine as a base to control exothermicity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product formation via 1^1H NMR (e.g., characteristic sulfonamide NH signals at δ 5.2–5.5 ppm) .

What advanced techniques are recommended for resolving contradictions in crystallographic data during structural elucidation?

Advanced Question
Methodological Answer :
For high-resolution X-ray crystallography:

  • Use SHELXL for refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters.
  • Validate hydrogen bonding networks using PLATON to detect missed symmetry or disorder.
  • Cross-validate with spectroscopic Discrepancies in NH/OH peak positions (NMR) vs. crystallographic H-bond distances may indicate dynamic behavior in solution .

How can researchers design experiments to study the compound’s reactivity in Ir-catalyzed C–H functionalization?

Advanced Question
Methodological Answer :

Catalytic Screening : Test [Ir(cod)Cl]2_2 with phosphine ligands (e.g., PCy3_3) in toluene at 80°C under inert conditions.

Mechanistic Probes : Use deuterated solvents (e.g., D2_2O) to track H/D exchange in the aminocyclohexyl group via 2^2H NMR.

Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of protiated vs. deuterated substrates to determine rate-limiting steps .

What strategies ensure accurate characterization of the compound’s stability under varying storage conditions?

Basic Question
Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for sulfonamides).
  • Hygroscopicity Testing : Store samples at 25°C/60% RH and monitor mass changes.
  • Long-Term Stability : Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks (C18 column, acetonitrile/water gradient) .

How should researchers address conflicting NMR data between theoretical predictions and experimental results?

Advanced Question
Methodological Answer :

DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to simulate 1^1H/13^13C NMR spectra.

Solvent Effects : Account for chloroform-d vs. DMSO-d6_6 shifts (e.g., NH protons deshielded in DMSO).

Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange broadening .

What methodologies are suitable for derivatizing the compound to explore structure-activity relationships (SAR)?

Advanced Question
Methodological Answer :

N-Functionalization : React with propargyl bromide (K2_2CO3_3, DMF, 60°C) to introduce alkynyl groups for click chemistry.

Sulfonamide Modifications : Substitute the 4-methyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids).

Biological Assay Design : Screen derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence polarization .

How can researchers validate the enantiomeric excess (ee) of the synthesized compound?

Basic Question
Methodological Answer :

Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 85:15, 1 mL/min) with UV detection at 254 nm.

Optical Rotation : Compare [α]_D$$^{25} values with literature data (e.g., +15° to +20° for (1R,2R) configuration).

Mosher’s Ester Analysis : Derivatize the amine with (R)- and (S)-Mosher’s acid chlorides and analyze 19^19F NMR .

What experimental designs are recommended for studying the compound’s role in asymmetric catalysis?

Advanced Question
Methodological Answer :

Ligand Screening : Test as a chiral ligand in Pd-catalyzed allylic alkylation (e.g., reaction of 1,3-diphenylallyl acetate with dimethyl malonate).

Enantioselectivity Optimization : Vary solvent polarity (toluene vs. THF) and temperature (-20°C to 60°C).

In Situ IR Monitoring : Track reaction progress via carbonyl stretching frequencies (1800–1700 cm1^{-1}) .

How can researchers mitigate byproduct formation during large-scale synthesis?

Basic Question
Methodological Answer :

Process Optimization : Use flow chemistry to control exothermic sulfonylation (residence time <5 min at 10°C).

Byproduct Identification : Employ LC-MS (ESI+) to detect dimerization or oxidation products (e.g., m/z 450–500).

Crystallization Strategies : Recrystallize from ethanol/water (8:2) to remove polar impurities .

What advanced computational tools assist in predicting the compound’s biological interactions?

Advanced Question
Methodological Answer :

Molecular Docking : Use AutoDock Vina to model binding to protein targets (e.g., cyclooxygenase-2).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).

ADMET Prediction : Calculate logP (2.5–3.5) and permeability (Caco-2 >5 × 106^{-6} cm/s) using SwissADME .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide

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